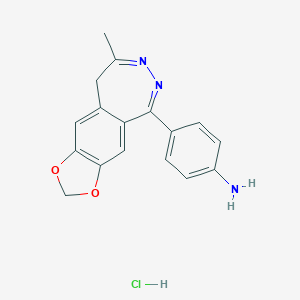
GYKI 52466 塩酸塩
概要
説明
GYKI 52466 塩酸塩は、イオン型グルタミン酸受容体拮抗薬として作用する 2,3-ベンゾジアゼピン化合物です。グルタミン酸受容体のサブタイプである AMPA 受容体の非競合的拮抗薬です。 この化合物は、抗痙攣作用と骨格筋弛緩作用で知られています .
科学的研究の応用
GYKI 52466 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of AMPA receptors.
Biology: It is used to investigate the role of glutamate receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
作用機序
GYKI 52466 塩酸塩は、AMPA 受容体に結合してその活性を阻害することにより、その効果を発揮します。これにより、興奮性神経伝達物質グルタミン酸が受容体を活性化することが阻害され、神経細胞の興奮性が低下します。 関連する分子標的は AMPA 受容体サブユニットを含み、影響を受ける経路にはシナプス伝達と可塑性に関するものが含まれます .
類似の化合物との比較
GYKI 52466 塩酸塩は、AMPA 受容体の選択的拮抗作用により、2,3-ベンゾジアゼピンの中でユニークです。類似の化合物には次のものがあります。
GYKI 52895: 同様の特性を持つ別の 2,3-ベンゾジアゼピンですが、受容体の選択性が異なります。
チフルアドーム: 薬理学的特性は異なりますが、化学構造は似ています。
ルフラドーム: 異なる生物学的活性を持つ別の関連化合物.
これらの化合物は構造的に類似していますが、特定の受容体標的と薬理学的効果が異なります。これは、GYKI 52466 塩酸塩が AMPA 受容体の選択的阻害においてユニークであることを示しています .
生化学分析
Biochemical Properties
GYKI 52466 hydrochloride interacts with AMPA receptors, acting as a non-competitive antagonist . It blocks GluK3 homomeric receptors with an IC50 of 63 μM and GluK2b ®/GluK3 heteroreceptors with an IC50 of 32 μM at high concentrations .
Cellular Effects
GYKI 52466 hydrochloride influences cell function by acting as an antagonist of several processes mediated by glutamate . It has a neuroprotective effect and can act as an orally active anticonvulsant and skeletal muscle relaxant .
Molecular Mechanism
The molecular mechanism of action of GYKI 52466 hydrochloride involves its binding to AMPA receptors, where it acts as a non-competitive antagonist . This antagonistic effect is what gives GYKI 52466 hydrochloride its neuroprotective properties .
Temporal Effects in Laboratory Settings
It is known that it has good blood-brain barrier permeability .
Dosage Effects in Animal Models
It is known to have an anticonvulsant effect .
Metabolic Pathways
It is known to interact with AMPA receptors .
Transport and Distribution
It is known to have good blood-brain barrier permeability .
Subcellular Localization
準備方法
GYKI 52466 塩酸塩の合成には、いくつかのステップが含まれます。出発物質は通常、ベンゾジアゼピン誘導体であり、必要な官能基を導入するために一連の化学反応を受けます。反応条件には、多くの場合、目的の生成物の形成を促進するために有機溶媒と触媒を使用することが含まれます。 工業生産方法は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を含む場合があります .
化学反応の分析
GYKI 52466 塩酸塩は、次のものを含むさまざまな種類の化学反応を受けます。
酸化: この反応には、化合物への酸素の添加または水素の除去が含まれます。
還元: この反応には、化合物への水素の添加または酸素の除去が含まれます。
置換: この反応には、1 つの官能基を別の官能基と置き換えることが含まれます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
GYKI 52466 塩酸塩は、幅広い科学研究の応用を持っています。
化学: AMPA 受容体の特性と機能を研究するためのツール化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるグルタミン酸受容体の役割を調査するために使用されます。
医学: てんかんや神経変性疾患などの神経疾患の治療における潜在的な治療用途があります。
類似化合物との比較
GYKI 52466 hydrochloride is unique among 2,3-benzodiazepines due to its selective antagonism of the AMPA receptor. Similar compounds include:
GYKI 52895: Another 2,3-benzodiazepine with similar properties but different receptor selectivity.
Tifluadom: A compound with different pharmacological properties but similar chemical structure.
Lufuradom: Another related compound with distinct biological activities.
These compounds share structural similarities but differ in their specific receptor targets and pharmacological effects, highlighting the uniqueness of GYKI 52466 hydrochloride in its selective inhibition of the AMPA receptor .
特性
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSCPARMVJNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434691 | |
| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192065-56-8 | |
| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



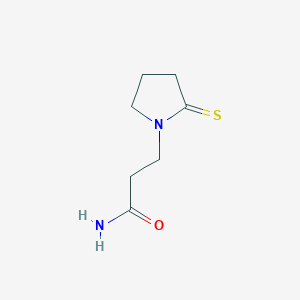
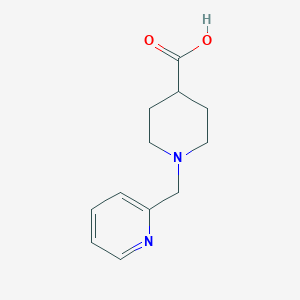

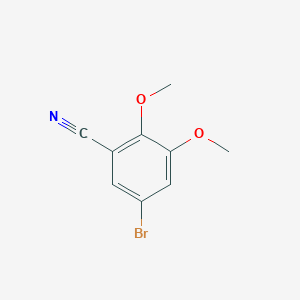
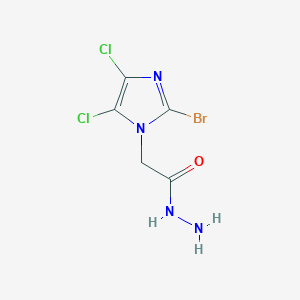
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)


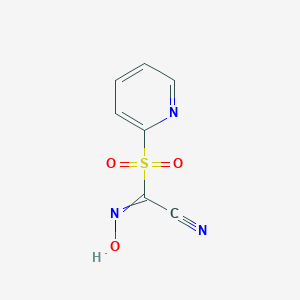
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)

